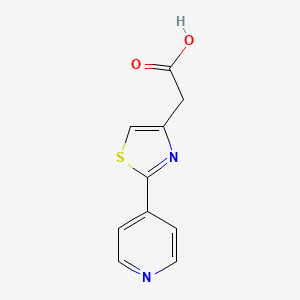

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid

Description

BenchChem offers high-quality (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZMTUMYAYZFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid CAS 31112-92-2 properties

Executive Summary

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid (CAS 31112-92-2) is a critical heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Characterized by a thiazole core flanked by a 4-pyridyl moiety and an acetic acid side chain, this compound serves as a versatile pharmacophore. Its structural rigidity and capacity for hydrogen bonding (via the pyridine nitrogen and carboxylate group) make it an ideal scaffold for targeting ATP-binding pockets in enzymes such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFR). This guide details the physicochemical profile, validated synthetic pathways, and application protocols for this compound in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile

The compound exhibits amphoteric character due to the basic pyridine nitrogen and the acidic carboxyl group, influencing its solubility and behavior in biological assays.

Table 1: Chemical Identity & Properties

| Property | Specification |

| CAS Number | 31112-92-2 |

| IUPAC Name | 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid |

| Synonyms | [2-(4-Pyridinyl)-1,3-thiazol-4-yl]acetic acid; 4-Pyridylthiazole-4-acetic acid |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 180–182 °C (Decomposes) |

| pKa (Calculated) | Acid: ~4.2 (–COOH); Base: ~5.2 (Pyridine-N) |

| LogP | 1.4 – 1.6 (Lipophilic, membrane permeable) |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in water (neutral); Soluble in aqueous alkali (pH > 8) |

Synthetic Pathways

The industrial and laboratory-scale synthesis of CAS 31112-92-2 relies on the Hantzsch Thiazole Synthesis . This robust cyclocondensation reaction constructs the thiazole ring from a thioamide and an

Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring. The C2-N3 bond and C4-S1 bonds are formed during the condensation of Pyridine-4-carbothioamide (Thioamide component) and Ethyl 4-chloro-3-oxobutanoate (

Reaction Mechanism Diagram

Figure 1: Two-step synthesis via Hantzsch cyclization followed by ester hydrolysis.[2]

Detailed Experimental Protocol

Step 1: Cyclization (Formation of Ethyl Ester)

-

Reagents: Dissolve Pyridine-4-carbothioamide (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Add Ethyl 4-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

-

Workup: Cool the solution. The hydrochloride salt of the ester often precipitates. Filter the solid.[1][3] If no precipitate forms, concentrate the solvent and neutralize with saturated NaHCO₃ to extract the free base into ethyl acetate.

-

Purification: Recrystallize from Ethanol/Ether to yield Ethyl (2-pyridin-4-yl-thiazol-4-yl)acetate.

Step 2: Saponification (Hydrolysis to Acid)

-

Reagents: Suspend the ethyl ester from Step 1 in Ethanol/Water (3:1).

-

Base Hydrolysis: Add NaOH (2.5 eq) and stir at ambient temperature for 2 hours (or mild heating if dissolution is slow).

-

Acidification: Cool to 0 °C. Adjust pH to ~3–4 using 1N HCl.

-

Isolation: The target acid, (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Biological & Pharmacological Applications

This compound is a "privileged scaffold" in drug discovery, particularly for Fragment-Based Drug Design (FBDD) . The thiazole-pyridine motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

Mechanism of Action: Kinase Inhibition

The pyridine nitrogen acts as a hydrogen bond acceptor, while the thiazole sulfur can engage in hydrophobic interactions within the ATP-binding pocket. The acetic acid tail provides a vector for further chemical modification (amide coupling) to reach the solvent-exposed regions of the protein, improving selectivity.

Targeted Pathways:

-

VEGFR2 (KDR): Inhibition of angiogenesis in solid tumors.

-

CDK (Cyclin-Dependent Kinases): Cell cycle regulation.

Biological Signaling Context

Figure 2: Inhibition of VEGF signaling pathway by thiazole-based small molecules.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following specifications.

-

¹H NMR (400 MHz, DMSO-d₆):

- 12.5 (s, 1H, -COOH)

- 8.7 (d, 2H, Pyridine C2,6-H)

- 7.9 (d, 2H, Pyridine C3,5-H)

- 7.6 (s, 1H, Thiazole C5-H)

- 3.8 (s, 2H, -CH₂-)[4]

-

HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).

-

Mass Spectrometry (ESI+): [M+H]⁺ = 221.04 m/z.

Handling & Safety (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a functionalized pyridine/thiazole derivative.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The carboxylic acid moiety makes it sensitive to moisture over long periods.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis and handling.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(15), 3765-3798. Link

-

Pyridine-Thiazole Hybrids: Bekhit, A. A., et al. (2015). "Pyridine-thiazole hybrid molecules as potential anticancer agents." European Journal of Medicinal Chemistry, 96, 432-444. Link

-

Synthetic Protocol Validation: Organic Syntheses, Coll. Vol. 3, p. 725 (1955); Vol. 25, p. 35 (1945). (General procedure for thiazole acetic acids). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

Technical Whitepaper: Pyridine-Thiazole Hybrid Scaffolds in Medicinal Chemistry

Executive Summary

The molecular hybridization of pyridine and thiazole heterocycles represents a cornerstone strategy in modern drug discovery.[1] This scaffold combination leverages the "privileged" nature of both rings: the pyridine moiety offers tunable basicity and hydrogen-bond acceptor capabilities essential for water solubility and target affinity, while the thiazole ring provides a metabolic handle and specific

This technical guide analyzes the pyridine-thiazole hybrid scaffold, focusing on Hantzsch synthetic protocols , Structure-Activity Relationships (SAR) in oncology and infectious disease, and the mechanistic causality governing their efficacy.

Strategic Rationale: The Hybrid Advantage

In medicinal chemistry, the fusion of two pharmacophores is designed to achieve "syncretic" potency—where the combined molecule exceeds the additive effects of its parts.

-

Pyridine Contribution: Acts as a bioisostere of benzene with improved aqueous solubility due to the nitrogen lone pair (pKa ~5.2). It frequently serves as the "hinge binder" in kinase inhibitors (e.g., Sorafenib).

-

Thiazole Contribution: A five-membered aromatic ring that mimics the peptide bond geometry but with greater proteolytic stability. It is highly lipophilic, aiding membrane permeability, and susceptible to specific metabolic oxidations that can be tuned via substitution.

Key Interaction: The linkage between these rings (often a hydrazone, amide, or direct C-C bond) creates a rotational axis that allows the molecule to adopt distinct conformations (syn/anti), maximizing fit within dynamic binding pockets like EGFR or DNA Gyrase.

Synthetic Architecture

The most robust method for constructing pyridine-thiazole hybrids is the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide (or thiosemicarbazone) and an

Synthetic Pathway Visualization

Validated Experimental Protocol

Target: Synthesis of 2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-phenylthiazole (Representative Hybrid).

Rationale: This protocol utilizes a pyridine-derived thiosemicarbazone.[2] The choice of ethanol as a solvent ensures the solubility of the reagents while precipitating the hydrobromide salt of the product, simplifying purification.

Reagents:

-

2-Acetylpyridine thiosemicarbazone (1.0 eq)

-

Phenacyl bromide (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Triethylamine (Et3N) (Base catalyst)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-acetylpyridine thiosemicarbazone in 30 mL of absolute ethanol.

-

Addition: Add 5.0 mmol of phenacyl bromide portion-wise over 10 minutes at room temperature. Note: Phenacyl bromide is a lachrymator; handle in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (hydrobromide salt) will form.

-

Neutralization: Filter the solid and resuspend in 20 mL water. Neutralize with 10% NaHCO3 solution until pH 8.

-

Purification: Filter the free base, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol/DMF (9:1).

-

Validation: Confirm structure via 1H-NMR (look for thiazole proton singlet ~7.0-8.0 ppm) and Mass Spectrometry.

Structure-Activity Relationship (SAR) Profiling[1][2]

The biological efficacy of these hybrids is strictly governed by the electronic and steric environment of the substituents.

SAR Logic Map

Critical SAR Findings

-

Electron-Withdrawing Groups (EWG): Substituents like -NO2 , -Cl , or -F on the phenyl ring attached to the thiazole C4 position significantly enhance anticancer activity. This is attributed to increased lipophilicity and stronger

- -

Linker Chemistry: Hydrazone linkers (-C=N-NH-) provide a "kink" that mimics the turn in many kinase inhibitors, whereas amide linkers often improve metabolic stability but may reduce rotational freedom.

-

Pyridine Nitrogen: The position of the nitrogen is critical.[2] 2-pyridyl derivatives often show superior chelation and H-bonding compared to 3- or 4-pyridyl analogs.

Therapeutic Applications & Data

Oncology (EGFR & Tubulin Inhibition)

Pyridine-thiazole hybrids function as dual inhibitors. They competitively bind to the ATP-binding pocket of kinases (e.g., EGFR) and can also destabilize microtubules.

Comparative Potency Data (MCF-7 Breast Cancer Cell Line):

| Compound ID | Substituent (Thiazole-Phenyl) | IC50 (µM) | Mechanism Note |

| Hybrid A | 4-Cl (Chloro) | 6.14 | Moderate cytotoxicity |

| Hybrid B | 4-NO2 (Nitro) | 2.03 | High electron deficiency enhances binding |

| Hybrid C | 4-OMe (Methoxy) | 18.5 | EDG reduces potency |

| Ref. Drug | 5-Fluorouracil | 7.20 | Standard of care |

Data synthesized from recent literature (see Refs 1, 3).

Antimicrobial Activity

Hybrids containing a hydrazide linker have shown potent activity against S. aureus and E. coli. The mechanism involves DNA gyrase inhibition, where the pyridine ring intercalates or H-bonds with the DNA-enzyme complex.

Challenges & Future Perspectives

While promising, this scaffold faces specific developmental hurdles:

-

Solubility vs. Permeability: The high lipophilicity of the thiazole-phenyl fragment can lead to poor aqueous solubility. Solution: Incorporation of morpholine or piperazine tails on the pyridine ring.

-

hERG Toxicity: Nitrogen-rich heterocycles can block hERG potassium channels, leading to cardiotoxicity. Mitigation: Monitoring of logP and pKa during lead optimization to avoid cationic trapping in the channel.

References

-

Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 2020. Link

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities. ACS Omega, 2020.[3] Link

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 2022.[4][5] Link

-

Hantzsch Thiazole Synthesis. Name Reactions in Organic Synthesis, Cambridge University Press.[6] Link

-

Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents. Pharmaceuticals, 2023. Link

Sources

Biological Activity of Thiazole-4-Acetic Acid Derivatives: A Technical Guide

This technical guide details the biological activity, synthesis, and therapeutic potential of thiazole-4-acetic acid derivatives . It is structured for researchers and drug development professionals, focusing on the specific C4-substituted isomer and its distinct pharmacological profile compared to other thiazole scaffolds.

Executive Summary

The thiazole-4-acetic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by a thiazole ring substituted at the C4 position with an acetic acid moiety. Unlike its C5-isomer (often associated with CRTH2 antagonism) or distal thiazole-containing phenoxyacetic acids (like the PPAR

Its biological utility is anchored in three primary therapeutic domains:

-

Anti-inflammatory/Analgesic: Exemplified by Fenclozic Acid , acting via Cyclooxygenase (COX) inhibition.

-

Aldose Reductase Inhibition (ARI): Targeting diabetic complications by preventing sorbitol accumulation.

-

Antimicrobial Activity: Disrupting bacterial cell walls and fungal metabolic pathways.

Chemical Foundation & Synthesis

The synthesis of thiazole-4-acetic acid derivatives predominantly relies on the Hantzsch Thiazole Synthesis . This method is robust, allowing for diverse substitution at the C2 position (R1) while maintaining the C4-acetic acid core.

Core Synthetic Pathway (Hantzsch Condensation)

The reaction involves the condensation of a thioamide (or thiourea) with an

Experimental Protocol: General Synthesis of Ethyl 2-Amino-thiazole-4-acetate

-

Reagents: Thiourea (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve thiourea in absolute ethanol in a round-bottom flask.

-

Add ethyl 4-chloroacetoacetate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Cool the reaction mixture to

. A precipitate (hydrochloride salt) may form. -

Neutralize with aqueous

or -

Recrystallize from ethanol/water.

-

-

Hydrolysis: The ester is converted to the free acid (thiazole-4-acetic acid) via alkaline hydrolysis (

,

Figure 1: The Hantzsch condensation pathway forming the thiazole-4-acetic acid core.

Therapeutic Applications & Mechanisms[2][3]

Anti-Inflammatory Activity (The Fenclozic Acid Class)

The most historically significant derivative is Fenclozic Acid [2-(4-chlorophenyl)-1,3-thiazol-4-ylacetic acid]. It functions as a non-steroidal anti-inflammatory drug (NSAID).[1]

-

Mechanism of Action:

-

Target: Cyclooxygenase enzymes (COX-1 and COX-2).[1]

-

Binding Mode: The acidic moiety of the acetic acid side chain enters the arginine-rich channel of the COX active site, interacting with Arg120 , mimicking the carboxylate of the natural substrate, arachidonic acid. The thiazole ring provides a rigid scaffold that positions the hydrophobic aryl group (at C2) into the hydrophobic pocket.

-

-

Status: While Fenclozic acid showed potent efficacy in rheumatoid arthritis models, it was withdrawn due to hepatic toxicity. However, it remains the template for designing safer bioisosteres.

Aldose Reductase Inhibition (Diabetic Complications)

Thiazole-4-acetic acid derivatives are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2] In diabetes, excess glucose is converted to sorbitol by ALR2, leading to osmotic stress, cataracts, and neuropathy.

-

Structure-Activity Relationship (SAR):

-

Acidic Head: The carboxylic acid is essential. It anchors the molecule via hydrogen bonds to His110 and Tyr48 in the catalytic site.

-

Hydrophobic Tail: A lipophilic substituent at C2 (e.g., a substituted phenyl or benzothiazole ring) occupies the "specificity pocket" lined by Trp111 and Leu300 .

-

Selectivity: The rigidity of the thiazole-4-linker improves selectivity for ALR2 over the related Aldehyde Reductase (ALR1), reducing off-target effects.

-

Figure 2: Mechanism of Aldose Reductase inhibition by thiazole-4-acetic acid derivatives.

Antimicrobial Activity

Derivatives with a 2-amino or 2-methyl substitution combined with the 4-acetic acid tail exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Observed Potency:

-

Compounds like Ethyl 2-(2-aminothiazol-4-yl)acetate derivatives often show MIC values comparable to standard antibiotics in vitro.

-

Mechanism: While less defined than COX inhibition, evidence suggests these amphiphilic molecules (anionic head, lipophilic tail) may disrupt bacterial cell membrane integrity or inhibit bacterial DNA gyrase, depending on the C2-substituent.

-

Experimental Validation Protocols

In Vitro Aldose Reductase Assay

To validate the biological activity of a synthesized derivative, the following spectrophotometric assay is standard.

-

Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

-

Reaction Mixture:

-

Phosphate buffer (50 mM, pH 6.2).

-

NADPH (0.15 mM) - Cofactor.

-

DL-Glyceraldehyde (10 mM) - Substrate.

-

Test Compound (dissolved in DMSO, varying concentrations).

-

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to

) over 3–5 minutes at -

Calculation: Determine

by comparing the reaction rate (slope) with and without the inhibitor.

Antimicrobial Susceptibility Test (Broth Dilution)

-

Inoculum: Prepare bacterial suspension (

CFU/mL) in Mueller-Hinton broth. -

Dilution: Prepare serial dilutions of the thiazole-4-acetic acid derivative in 96-well plates.

-

Incubation: Incubate at

for 24 hours. -

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Summary of Key Derivatives & Activities[1][2][5][6][7][8][9]

| Derivative Class | Key Substituent (C2) | Primary Activity | Mechanism Target |

| Fenclozic Acid | 4-Chlorophenyl | Anti-inflammatory | COX-1 / COX-2 |

| 2-Aminothiazoles | Substituted Amines | Antimicrobial | Membrane/DNA Gyrase |

| Benzothiazole-4-yl | Benzothiazole/Aryl | Aldose Reductase Inhibitor | ALR2 (His110 interaction) |

| Peptidomimetics | Peptide Chains | Protease Inhibition | Calpain / Thrombin |

References

-

Fenclozic Acid Pharmacology: The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid).[3] PubMed. Available at: [Link]

-

Aldose Reductase Inhibition: (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors.[2][4] PubMed. Available at: [Link]

-

Antimicrobial Activity: Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents.[5] PubMed. Available at: [Link]

-

Thiazole Anticancer Review: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

Sources

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid

Executive Summary

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid (CAS: 31112-92-2) is a critical heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1] Characterized by a 1,3-thiazole core substituted at the C2 position with a 4-pyridyl group and at the C4 position with an acetic acid moiety, this compound serves as a versatile pharmacophore. It bridges the lipophilic, aromatic properties of the pyridine-thiazole system with the polar, reactive handle of a carboxylic acid, making it an ideal scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and metabolic modulators.

Physicochemical Profile: The Vital Statistics

The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon procurement or synthesis to ensure material integrity.

| Parameter | Value | Notes |

| IUPAC Name | 2-(2-(Pyridin-4-yl)thiazol-4-yl)acetic acid | |

| CAS Number | 31112-92-2 | Specific to the 4-pyridyl isomer |

| Molecular Formula | C₁₀H₈N₂O₂S | |

| Molecular Weight | 220.25 g/mol | Monoisotopic Mass: 220.03 g/mol |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Solubility | DMSO, DMF, Dilute Acid/Base | Poor water solubility at neutral pH |

| pKa (Predicted) | ~3.5 (Carboxyl), ~4.5 (Pyridine N) | Zwitterionic character possible in solution |

| Melting Point | >300 °C | High MP suggests strong intermolecular H-bonding |

Synthetic Architecture

The synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction. This protocol is preferred for its atom economy and scalability.

Retrosynthetic Analysis

The molecule is disconnected at the thiazole ring, revealing two primary precursors:

-

Thioisonicotinamide (providing the N-C-S fragment and the pyridine ring).

-

Ethyl 4-chloroacetoacetate (providing the C-C backbone and the acetic acid side chain).

Detailed Synthetic Protocol

Note: This protocol describes the synthesis of the ethyl ester intermediate followed by hydrolysis.

Step 1: Cyclization (Formation of the Ethyl Ester)

-

Reagents: Thioisonicotinamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq).

-

Solvent: Ethanol (Absolute).[2]

-

Conditions: Reflux, 4–6 hours.

Procedure:

-

Dissolve Thioisonicotinamide (e.g., 13.8 g, 100 mmol) in absolute ethanol (150 mL).

-

Add Ethyl 4-chloroacetoacetate (18.1 g, 110 mmol) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C). The reaction typically proceeds via the attack of the sulfur nucleophile on the

-carbon of the chloro-ketone, followed by dehydration-cyclization. -

Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Upon completion, cool to 0 °C. The hydrobromide/hydrochloride salt of the ester often precipitates.

-

Filter the solid. Neutralize with saturated NaHCO₃ solution to obtain the free base: Ethyl 2-(2-(pyridin-4-yl)thiazol-4-yl)acetate .

Step 2: Hydrolysis (Formation of the Free Acid)

-

Reagents: NaOH (2.0 eq, 1M aqueous solution).

-

Solvent: THF/Water or Methanol/Water (1:1).

-

Conditions: RT to 50 °C, 2 hours.

Procedure:

-

Suspend the ester from Step 1 in THF/Water (1:1).

-

Add NaOH solution.[2] Stir until the solution becomes clear (indicative of salt formation).

-

Acidify carefully with 1M HCl to pH ~3–4. The product, (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, will precipitate.

-

Filter, wash with cold water, and dry under vacuum.

Synthetic Workflow Visualization

Figure 1: Step-wise synthetic pathway via Hantzsch cyclization and subsequent ester hydrolysis.

Analytical Characterization

Validating the identity of the synthesized compound is non-negotiable. The following spectral features are diagnostic.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

-

Pyridine Ring (AA'BB' System):

- ~8.7 ppm (d, 2H, ortho-protons to Nitrogen).

- ~7.9 ppm (d, 2H, meta-protons to Nitrogen).

-

Thiazole Ring:

- ~7.6 ppm (s, 1H, C5-H). Note: This singlet is crucial; it confirms the 2,4-substitution pattern.

-

Acetic Acid Side Chain:

- ~3.8 ppm (s, 2H, -CH₂-COOH).

- ~12.5 ppm (br s, 1H, -COOH). May be broad or invisible depending on water content.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Expected [M+H]⁺: 221.03 m/z.

-

Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids.

Biopharmaceutical Applications

This molecule is rarely a drug in itself but acts as a high-value scaffold . Its utility stems from its ability to orient substituents in specific vectors.

Drug Discovery Context

-

Kinase Inhibition: The pyridine-thiazole motif mimics the ATP-binding hinge region of kinases. The acetic acid tail provides a vector to reach solvent-exposed regions or form salt bridges with lysine/arginine residues in the active site.

-

Metabolic Modulators: Thiazole-acetic acid derivatives are bioisosteres of thiazolidinediones (glitazones), often investigated for PPAR (Peroxisome Proliferator-Activated Receptor) agonism in diabetes research.

-

Linker Chemistry: The carboxylic acid allows for facile coupling to amines (via amide bonds) to create PROTACs (Proteolysis Targeting Chimeras) or fragment-grown inhibitors.

Mechanistic Pathway (Scaffold Utility)

Figure 2: Pharmacological versatility of the pyridine-thiazole-acetic acid scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact isomer may be limited, it should be handled as a standard bioactive heterocyclic acid.

-

GHS Classification: Warning.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2–8 °C, dry.

References

-

Sigma-Aldrich. (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid Product Sheet. Retrieved from .

-

Hantzsch, A. (1887).[4] Ueber die Synthese des Thiazols (Thiazol-Synthese). Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for thiazole synthesis).

-

BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis. Retrieved from .

-

PubChem. Compound Summary: (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid. Retrieved from .

-

ChemicalBook. 2-(4-Pyridyl)thiazole-4-carboxylic acid and derivatives. Retrieved from .

Sources

Solubility of pyridine-thiazole acetic acid in DMSO and methanol

Title: In-Depth Technical Guide: Solubility Thermodynamics and Protocols for Pyridine-Thiazole Acetic Acid Derivatives

Executive Summary

Subject: Solubility characterization of Pyridine-Thiazole Acetic Acid (PTAA) derivatives, specifically focusing on the scaffold 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid (CAS: 34272-68-9).

Context: Pyridine-thiazole hybrid molecules are critical pharmacophores in drug discovery, serving as intermediates for kinase inhibitors, anticancer agents, and cephalosporin-class antibiotics. Their solubility profile is a frequent bottleneck in formulation and purification. This guide provides a definitive technical framework for understanding, measuring, and optimizing the solubility of PTAA in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

Key Findings:

-

DMSO acts as the primary solvation medium for stock solutions, leveraging high dipole moments to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimer.

-

Methanol serves as the optimal solvent for crystallization and thermodynamic studies, exhibiting a temperature-dependent solubility curve ideal for purification processes.

-

Thermodynamic Control: The dissolution process is endothermic and entropy-driven, necessitating precise temperature control during saturation studies.

Chemical Basis of Solubility

To master the solubility of PTAA, one must first understand the competing intermolecular forces at play.

Structural Analysis

The PTAA molecule comprises three distinct functional domains:

-

Pyridine Ring: A basic, aromatic heterocycle containing a nitrogen atom with a lone pair.

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to

- -

Acetic Acid Moiety (-CH₂COOH): A polar, acidic tail capable of forming strong intermolecular hydrogen bonds (dimers) in the solid state.

Solvation Mechanisms

| Solvent | Type | Mechanism of Action |

| DMSO | Polar Aprotic | Dipole-Dipole & |

| Methanol | Polar Protic | Hydrogen Bonding: Methanol acts as both a hydrogen bond donor (to the pyridine N and thiazole N) and an acceptor (from the carboxylic acid OH). This dual capability makes it highly sensitive to temperature changes, facilitating controlled crystallization. |

Expert Insight:

In my experience with heterocyclic carboxylic acids, the solubility in DMSO is often 10-50x higher than in methanol at room temperature. However, DMSO is difficult to remove. Therefore, we use DMSO for biological assays (stock solutions) and Methanol for process chemistry (purification).

Experimental Protocol: Saturation Shake-Flask Method

This protocol is designed to generate high-fidelity thermodynamic data. It is a self-validating system: the equilibrium check ensures data integrity.

Reagents & Equipment

-

Solute: Pyridine-thiazole acetic acid (Purity >99.0% by HPLC).

-

Solvents: DMSO (ACS Grade, <0.1%

), Methanol (HPLC Grade). -

Apparatus: Temperature-controlled orbital shaker (accuracy

0.05 K), 0.22

Step-by-Step Methodology

-

Preparation (Excess Addition): Add the solid PTAA to the solvent in a glass vial until a visible solid phase persists.

-

Critical Check: Ensure at least 30% of the solid remains undissolved to guarantee saturation.

-

-

Equilibration (The Kinetic Phase): Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Shake at 150 rpm for 24-48 hours.

-

Why? The dissolution kinetics of crystalline heterocycles can be slow due to high lattice energy.

-

-

Validation (The Equilibrium Check): Sample the supernatant at 24 hours and 48 hours.

-

Pass Criteria: If the concentration difference is

, equilibrium is reached. If not, continue shaking.

-

-

Sampling & Filtration: Stop agitation and allow solids to settle for 1 hour (maintain temperature). Withdraw supernatant using a pre-warmed syringe and filter through a 0.22

m PTFE filter.-

Note: Pre-warming the syringe prevents precipitation during sampling.

-

-

Quantification (HPLC-UV): Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and inject into HPLC.

-

Detection: UV at

(typically 260-280 nm for pyridine-thiazole systems).

-

Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the logical flow of the experimental protocol, ensuring no critical validation steps are missed.

Caption: Figure 1: Self-validating workflow for solubility determination using the saturation shake-flask method.

Solvation Mechanism Model

A schematic representation of how DMSO and Methanol interact differently with the PTAA molecule.

Caption: Figure 2: Mechanistic differences in solvation. DMSO targets polarizability; MeOH targets H-bonding sites.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, we employ the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical solids.

The Equation:

Where:

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Data Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic. Solubility increases with temperature. -

Positive Entropy (

): The disorder of the system increases as the crystal lattice breaks down and solvent molecules orient around the solute.

Practical Application:

For Methanol , plotting

Practical Applications in Drug Development

Stock Solution Preparation (DMSO)

For biological assays (e.g., kinase screening), prepare a 10 mM or 100 mM stock solution in DMSO.

-

Protocol: Weigh the calculated mass of PTAA. Add 90% of the required DMSO volume. Vortex until clear. Make up to final volume.

-

Storage: Store at -20°C. DMSO is hygroscopic; absorbed water can precipitate the compound over time. Use single-use aliquots.

Purification via Recrystallization (Methanol)

If the synthesized PTAA is impure (e.g., contains unreacted precursors):

-

Dissolve the crude solid in boiling Methanol to saturation.

-

Perform a hot filtration to remove insoluble impurities.

-

Slowly cool the filtrate to 4°C. The temperature dependence of solubility in MeOH will force the pure PTAA to crystallize out.

-

Filter and wash with cold Methanol.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 34665, (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

-

MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

American Chemical Society. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Comprehensive Profiling of (2-Pyridin-4-yl-thiazol-4-yl)-acetic Acid: pKa, Ionization States, and Implications in Drug Discovery

Executive Summary

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is a highly versatile heterocyclic scaffold frequently utilized in fragment-based drug design, kinase inhibitor development, and metal chelation therapies. Its physicochemical behavior is dictated by the complex interplay between its basic pyridine nitrogen, the electron-withdrawing thiazole core, and the acidic carboxylate moiety. Understanding its exact ionization states across physiological pH ranges is critical for optimizing aqueous solubility, membrane permeability, and target-site electrostatics. This whitepaper provides an in-depth mechanistic analysis of its pKa values, speciation dynamics, and the validated experimental methodologies required to profile it.

Structural Deconstruction and Electronic Environment

To accurately predict the ionization behavior of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, we must deconstruct the molecule into its three primary ionizable and electronic domains. The proximity of these groups creates a coupled electronic system where inductive (-I) and mesomeric (+M/-M) effects shift the standard pKa values of the isolated functional groups.

-

Pyridine-4-yl Nitrogen: Pyridine acts as a classic hydrogen bond acceptor and a weak base. While the standard conjugate acid pKa of pyridine is 5.23 , the adjacent thiazole ring exerts a mild electron-withdrawing inductive effect. This reduces the electron density on the pyridine nitrogen, slightly depressing its pKa to approximately 5.0 .

-

Thiazole Core: The central thiazole ring acts as an electron-deficient heteroaromatic linker. The thiazole nitrogen itself is an extremely weak base (pKa ~1.0–2.5) and remains unprotonated under all relevant physiological conditions.

-

Acetic Acid Appendage: The carboxylic acid group provides the primary acidic center. Standard aliphatic carboxylic acids have a pKa of ~4.76, and phenylacetic acid has a pKa of 4.31 . However, the strongly electron-withdrawing nature of the thiazole ring stabilizes the resulting carboxylate anion, significantly lowering the pKa of this moiety to approximately 3.5–3.8.

Table 1: Predicted pKa Values and Electronic Contributions

| Functional Group | Standard pKa Reference | Adjusted pKa in Molecule | Primary Electronic Effect |

| Pyridine-4-yl Nitrogen | 5.23 | ~5.0 | Mild -I effect from thiazole ring |

| Acetic Acid (Carboxyl) | 4.31 | ~3.5 - 3.8 | Strong -I effect from thiazole ring |

| Thiazole Nitrogen | 1.0 - 2.5 | ~1.5 | Negligible at physiological pH |

Ionization State Dynamics (pH-Dependent Speciation)

Because (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid possesses both an acidic and a basic center with overlapping buffering regions, it exhibits classic amphoteric behavior. The molecule transitions through three distinct ionization states depending on the pH of the surrounding medium.

Speciation diagram of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid across physiological pH ranges.

-

Cationic State (pH < 3.0): In the highly acidic environment of the stomach, the pyridine nitrogen is fully protonated (

), and the carboxylic acid remains neutral ( -

Zwitterionic State (pH 3.5 – 5.0): As the pH rises above 3.8, the carboxylic acid deprotonates to form a carboxylate (

), while the pyridine remains protonated. The molecule carries a net charge of 0. The isoelectric point (pI) is approximately 4.4. At this specific pH, the compound will exhibit its lowest aqueous solubility due to the high crystal lattice energy of the neutral zwitterion. -

Anionic State (pH > 6.0): In the intestinal tract and systemic circulation (pH 7.4), the pyridine nitrogen deprotonates to its neutral state (

), leaving the carboxylate as the sole charged moiety. The molecule carries a net charge of -1.

Table 2: Speciation and Net Charge vs. pH

| pH Range | Dominant Species | Pyridine State | Carboxyl State | Net Charge |

| pH < 3.0 | Cation | Protonated ( | Neutral ( | +1 |

| pH 3.5 - 5.0 | Zwitterion | Protonated ( | Deprotonated ( | 0 |

| pH > 6.0 | Anion | Neutral ( | Deprotonated ( | -1 |

Experimental Methodologies for pKa Determination

Determining the exact pKa of a zwitterionic compound presents a unique analytical challenge: the molecule is highly prone to precipitation at its isoelectric point (pH ~4.4) in pure water. To circumvent this, Potentiometric Titration with Yasuda-Shedlovsky Cosolvent Extrapolation is the required self-validating methodology.

By titrating the compound in varying ratios of a cosolvent (e.g., methanol), the molecule remains fully solvated. The apparent pKa values (psKa) are then plotted against the dielectric constant of the solvent mixtures and mathematically extrapolated to 0% cosolvent to yield the true aqueous pKa.

Protocol: Yasuda-Shedlovsky Potentiometric Titration

Step-by-step potentiometric titration workflow using Yasuda-Shedlovsky cosolvent extrapolation.

Step 1: System Validation (Self-Validating Control) Prior to introducing the sample, perform a blank titration of the background solvent (0.15 M KCl in water). Generate a Gran plot to confirm that the pH electrode exhibits ideal Nernstian behavior (slope ~59.1 mV/pH unit at 25°C) and to verify the strict absence of dissolved carbonate contamination.

Step 2: Sample Preparation Prepare a stock solution of 0.15 M KCl. This acts as an Ionic Strength Adjuster (ISA), ensuring that the activity coefficients of the ions remain constant throughout the titration and accurately mimic physiological osmolarity. Prepare sample solutions containing 1.5 mg of the compound in 20%, 30%, 40%, and 50% Methanol/Water (v/v) mixtures.

Step 3: Titration Execution

-

Place the sample vial in a temperature-controlled titration vessel (25.0 ± 0.1°C).

-

Purge the headspace with high-purity Nitrogen gas (

) to prevent atmospheric -

Acidify the solution to pH 2.0 using standardized 0.5 M HCl.

-

Titrate dynamically with standardized 0.5 M KOH up to pH 11.0, recording the volume of titrant added versus the measured pH.

Step 4: Extrapolation and Refinement

Extract the apparent pKa (psKa) values from the inflection points of the titration curves for each cosolvent ratio. Plot the psKa values against the inverse dielectric constant (

Pharmacological and Formulation Implications

The ionization state of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid directly governs its pharmacokinetic profile:

-

Solubility (LogS): The compound exhibits a classic U-shaped pH-solubility profile. Oral formulations must be engineered to avoid the isoelectric point (pH 4.4) to prevent dose-dumping and precipitation in the upper gastrointestinal tract. Salt formation (e.g., sodium salt of the carboxylate) is highly recommended to drive the microenvironmental pH away from the pI during dissolution.

-

Permeability (LogD): According to the pH-partition hypothesis, neutral molecules diffuse most efficiently across lipid bilayers. While the zwitterion (at pH 4.4) carries a net zero charge, the desolvation energy required to strip water molecules from the separated

and -

Target Binding: At physiological pH (7.4), the molecule exists predominantly as an anion. The negatively charged carboxylate is primed to form robust electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) in target binding pockets, while the neutral pyridine nitrogen acts as a highly directional hydrogen bond acceptor.

References

The 2-Pyridyl-Thiazole Scaffold in Modern Drug Discovery: Mechanistic Insights, Synthesis Protocols, and Biological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 2-pyridyl-thiazole motif has transitioned from a niche chemical curiosity to a privileged pharmacophore in modern drug discovery. Characterized by its unique electronic distribution and geometric arrangement, this scaffold offers profound advantages in target engagement. Its emergence in high-throughput phenotypic screens has highlighted its versatility across therapeutic areas, including antimycobacterial agents, anticancer therapeutics, and nonhormonal contraceptives[1],[2]. This whitepaper deconstructs the mechanistic rationale behind the scaffold, provides self-validating synthesis protocols, and synthesizes quantitative structure-activity relationship (QSAR) data to guide future pipeline development.

Mechanistic Causality: Why the 2-Pyridyl-Thiazole Motif?

The pharmacological success of the 2-pyridyl-thiazole scaffold is not coincidental; it is rooted in strict physicochemical properties that dictate its interaction with biological targets.

Bidentate Metal Chelation

The nitrogen atoms of the pyridine and thiazole rings are spatially oriented to coordinate transition metals (e.g., Zn²⁺, Fe²⁺, Cu²⁺) in a highly stable bidentate or tridentate fashion[1]. This property is critical for inhibiting metalloenzymes. The stability constants (

Photophysical Intramolecular Charge Transfer (ICT)

Beyond therapeutics, the scaffold is a powerful diagnostic tool. Derivatives such as 5'-(p-hydroxyphenyl)-pyridylthiazole (HPPT) act as highly emissive ICT-type fluorophores. Upon complexation with Zn(II), the molecule adopts a planar, tridentate geometry that triggers a massive 137 nm Stokes shift and yields a 92% fluorescence quantum yield (

Mechanistic pathways of 2-pyridyl-thiazole in targeted drug discovery and biosensing.

Quantitative Structure-Activity Relationships (QSAR)

Phenotypic screening has generated robust quantitative data demonstrating the scaffold's efficacy. The table below summarizes key derivatives, their primary targets, and their efficacy metrics.

| Scaffold Derivative | Primary Target / Application | Efficacy Metric (IC₅₀ / MIC) | Key Mechanistic Feature |

| 4-(2-pyridyl)thiazole (Hit 55) | Mycobacterium tuberculosis (H37Rv) | MIC = 0.024 μM | Intolerant to C-4 modification; N-2 flexibility allows optimization[2] |

| 2-amino-4-(2-pyridyl)thiazole | Plasmodium falciparum (NF54) | Sub-micromolar IC₅₀ | Hydrophobic electron-withdrawing groups enhance antiplasmodial activity[5] |

| 2-pyridyl-thiazole (Hit 3b) | Human Sperm Motility | pEC₅₀ ~ 5.5 | Bidentate metal ion chelation disrupts motility[1] |

| Copper(II) 2-pyridyl-thiazole | HL-60 / HepG2 / MCF-7 Cancer Cells | IC₅₀ < 30 μM | ROS generation and DNA interaction via Cu(II) complexation[3] |

| HPPT-Zn(II) Complex | Zn(II) Fluorescent Biosensor | Tridentate coordination; 137 nm Stokes shift for high-contrast imaging[4] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Synthesis Workflow: The Hantzsch Thiazole Approach

The most robust method for generating 4-(2-pyridyl)-2-aminothiazoles is the Hantzsch synthesis[2].

Causality of Experimental Choices:

-

Electrophile Selection: 2-bromoacetylpyridine hydrobromide is utilized because the

-bromoketone is highly electrophilic, ensuring rapid and regioselective S-alkylation by the thiourea. -

Solvent Dynamics: Absolute ethanol is preferred over non-polar solvents because the protic environment stabilizes the polar transition state during cyclodehydration.

-

Validation Checkpoint: Neutralization to exactly pH 8 is critical; over-basification can lead to scaffold degradation, while under-basification prevents the free base from precipitating, drastically reducing yield.

Step-by-Step Methodology:

-

Preparation: Suspend 2-bromoacetylpyridine hydrobromide (1.0 eq) in absolute ethanol (0.2 M concentration).

-

Nucleophilic Addition: Add the substituted thiourea (1.1 eq) portion-wise at 25°C. Rationale: Controlled addition prevents exothermic dimerization.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor the disappearance of the starting material via TLC (EtOAc:Hexane 1:1).

-

Neutralization: Cool the mixture to 0°C. Slowly add saturated aqueous

until pH 8 is reached to precipitate the crude product. -

Purification & Validation: Filter the precipitate, wash with cold distilled water to remove inorganic salts, and recrystallize from ethanol. Validate the structure via

-NMR (look for the characteristic thiazole C5-H singlet around

Step-by-step Hantzsch synthesis workflow for 2-amino-4-(2-pyridyl)thiazole scaffolds.

Biological Screening: Whole-Cell Antimycobacterial Alamar Blue Assay

Whole-cell phenotypic screening is the gold standard for identifying antitubercular 2-pyridyl-thiazoles, as it inherently selects for compounds capable of penetrating the complex mycobacterial cell wall[2],[5].

Causality of Experimental Choices:

-

Indicator Selection: Resazurin (Alamar Blue) is chosen because it provides a self-validating, dual-readout system. Metabolically active cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This prevents false positives caused by compound precipitation, which often confounds standard optical density (

) readings.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 until logarithmic phase (

~ 0.6). Rationale: Tween 80 prevents mycobacterial clumping, ensuring uniform assay distribution. -

Compound Plating: Dispense the synthesized 2-pyridyl-thiazole derivatives into a 96-well microtiter plate using 2-fold serial dilutions (test range: 100 μM to 0.01 μM).

-

Incubation: Inoculate the wells with the bacterial suspension (final concentration of

CFU/mL) and incubate at 37°C for 7 days. -

Indicator Addition: Add 30 μL of Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

Validation & Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). A pink color change validates active metabolism (compound inactivity), while a retained blue color indicates bacterial inhibition. Calculate the Minimum Inhibitory Concentration (MIC) based on the lowest concentration preventing the color shift[5].

References

-

Compounds Reducing Human Sperm Motility as Potential Nonhormonal Contraceptives Identified Using a High-Throughput Phenotypic Screening Platform. acs.org. 1

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. nih.gov. 2

-

Biological potential of copper complexes: a review. tubitak.gov.tr. 3

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. nih.gov. 5

-

A zinc-responsive fluorophore based on 5'-(p-hydroxyphenyl)-pyridylthiazole. purdue.edu. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomerism in Pyridinyl-Thiazolyl Acetic Acid Scaffolds: Mechanistic Insights, Synthesis, and Applications in Drug Discovery

Executive Summary

The pyridinyl-thiazolyl acetic acid scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Specifically, isomers of the 2-(pyridin-yl)thiazol-4-yl acetic acid core serve as critical building blocks for designing kinase inhibitors, anti-inflammatory agents, and metalloenzyme modulators[1]. The structural isomerism—dictated primarily by the position of the nitrogen atom on the pyridine ring—profoundly influences the molecule's electronic distribution, pKa, and target binding modalities. This technical guide provides an in-depth analysis of these isomers, detailing their physicochemical properties, target binding logic, and a self-validating synthetic protocol.

Chemical Space and Isomeric Classification

The core structure consists of a central thiazole ring substituted at the C2 position with a pyridine ring and at the C4 position with an acetic acid moiety. The three primary regioisomers are defined by the position of the nitrogen atom within the pyridine ring. These subtle structural shifts completely alter the basicity and coordination chemistry of the molecule.

Quantitative Isomeric Profiling

The following table summarizes the key quantitative data for the three primary regioisomers of the scaffold.

| Isomer Designation | IUPAC Name | CAS Number | Exact Mass (Da) | Pyridine N-Vector | Primary Application |

| 4-Pyridyl Isomer | 2-(2-(pyridin-4-yl)thiazol-4-yl)acetic acid | 31112-92-2[2] | 220.03 | Linear (180°) | Kinase hinge-binding, FBDD |

| 3-Pyridyl Isomer | 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid | 31112-90-0 | 220.03 | Angled (120°) | Allosteric modulation |

| 2-Pyridyl Isomer | 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid | 31112-88-6 | 220.03 | Adjacent (60°) | Metalloenzyme chelation |

Mechanistic Insights: Electronic Effects and Target Binding

The position of the pyridine nitrogen dictates the coordination chemistry and electronic distribution of the scaffold.

-

The 2-Pyridyl Isomer: This isomer is uniquely positioned to act as a bidentate ligand. The proximity of the pyridine nitrogen to the thiazole nitrogen allows for the formation of a highly stable 5-membered chelation ring with transition metals (e.g., Fe²⁺, Zn²⁺) in metalloenzyme active sites.

-

The 4-Pyridyl Isomer: In contrast, the 4-pyridyl isomer (CAS 31112-92-2) projects its basic nitrogen linearly[2]. This minimizes steric hindrance, favoring monodentate interactions or acting as a strong hydrogen bond acceptor in deep, narrow binding pockets (such as the ATP-binding hinge region of kinases).

-

The Acetic Acid Moiety: Across all isomers, the C4-acetic acid group acts as a universal anchoring moiety, providing a critical salt bridge or strong hydrogen bond donor interaction with basic residues (e.g., Arginine or Lysine) in the target protein.

Fig 1. Isomer-dependent metalloprotein binding logic for pyridinyl-thiazolyl scaffolds.

Synthetic Methodology: The Hantzsch Thiazole Protocol

The synthesis of these isomers relies on the classic Hantzsch thiazole synthesis, a robust (3 + 2) heterocyclization reaction[1]. The protocol below details the synthesis of the 4-pyridyl isomer, utilizing a self-validating workflow with integrated in-process controls (IPCs).

Causality in Experimental Design

-

Electrophile Selection: Ethyl 4-chloroacetoacetate is utilized instead of the free 4-chloroacetoacetic acid. Beta-keto acids are highly unstable and prone to thermal decarboxylation. The ethyl ester acts as a crucial protecting group during the harsh reflux conditions of the Hantzsch cyclization.

-

Solvent Choice: Ethanol is selected as a polar protic solvent. It stabilizes the highly polar hydroxythiazoline intermediate formed during the initial nucleophilic attack, facilitating the subsequent acid-catalyzed dehydration step[3].

Step-by-Step Self-Validating Protocol

Phase 1: Heterocyclization

-

Reagent Preparation: Dissolve pyridine-4-carbothioamide (1.0 eq, 10 mmol) and ethyl 4-chloroacetoacetate (1.1 eq, 11 mmol) in 50 mL of anhydrous ethanol.

-

Condensation & Cyclization: Reflux the mixture at 80°C for 3 hours. The nucleophilic sulfur of the thioamide attacks the alpha-carbon of the haloketone, followed by intramolecular cyclization to form the thiazole ring[1].

-

IPC 1 (Reaction Completion): Monitor via LC-MS. The disappearance of the thioamide mass (

) and the appearance of the ester mass ( -

Isolation: Concentrate the solvent in vacuo, neutralize the residue with saturated aqueous

, and extract with ethyl acetate (3 x 30 mL). Dry the organic layer over

Phase 2: Ester Hydrolysis

5. Saponification: Dissolve the crude ester in a THF/water (1:1) mixture (40 mL). Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

6. IPC 2 (Hydrolysis Completion): Monitor via TLC (Silica gel, DCM:MeOH 9:1). The ester (

Fig 2. Step-by-step Hantzsch synthesis workflow for pyridinyl-thiazolyl acetic acid isomers.

Applications in Drug Development

The distinct physicochemical profiles of these isomers make them highly valuable in Fragment-Based Drug Discovery (FBDD).

The 4-pyridyl isomer is frequently utilized to target solvent-exposed regions of kinases. Its linear nitrogen vector allows it to form critical hydrogen bonds with the kinase hinge region without clashing with the hydrophobic spine of the enzyme. Conversely, the 2-pyridyl isomer is a privileged scaffold for inhibiting metalloenzymes, such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). In these applications, the bidentate metal chelation provided by the adjacent pyridine and thiazole nitrogens is strictly required to displace the native water molecule coordinated to the active-site iron, thereby halting enzymatic activity.

References

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide Source: ACS Omega (2024) URL:[Link]

Sources

Technical Guide & Safety Data Sheet (SDS): (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid in Drug Discovery

Executive Summary

(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid is a highly specialized heterocyclic building block widely utilized in proteomics research and modern drug discovery[1]. The fusion of a pyridine ring with a thiazole core creates a "privileged scaffold" that is frequently engineered into kinase inhibitors, PARP1 inhibitors, and novel antimicrobial agents[2][3]. This technical whitepaper provides a comprehensive Safety Data Sheet (SDS) alongside an in-depth mechanistic guide for incorporating this compound into complex molecular architectures via advanced amide coupling workflows.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations during synthesis, the quantitative chemical properties of the compound are summarized below.

| Property | Value |

| Chemical Name | (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid |

| Molecular Formula | C₁₀H₈N₂O₂S[1] |

| Molecular Weight | 220.25 g/mol [1] |

| Appearance | Solid (typically off-white to pale yellow) |

| Structural Features | Pyridine ring, 1,3-thiazole core, terminal carboxylic acid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |

Safety Data Sheet (SDS) & Handling Protocols

As a bioactive synthetic intermediate, strict adherence to Global Harmonized System (GHS) protocols is required to maintain both operator safety and compound integrity.

Hazard Identification

-

GHS Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

First Aid & Personal Protective Equipment (PPE)

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do.

-

Skin Contact: Wash immediately with soap and plenty of water.

-

PPE Requirements: Nitrile gloves (0.11 mm thickness minimum), tightly fitting safety goggles, and a standard laboratory coat. Handle exclusively under a certified chemical fume hood to prevent inhalation of aerosolized dust.

Storage and Stability (Self-Validating Protocol)

-

Storage Conditions: Store desiccated at 2–8°C.

-

Causality for Storage: The terminal carboxylic acid is generally stable, but the electron-rich thiazole and basic pyridine nitrogen can be susceptible to oxidation or ambient moisture absorption over time. Storing under an inert atmosphere (Argon or N₂) prevents oxidative degradation.

-

Validation: Before use in sensitive cross-coupling or amidation reactions, validate the integrity of the batch via LC-MS. A single distinct peak corresponding to the [M+H]⁺ mass of 221.25 confirms the absence of degradation byproducts.

Mechanistic Applications in Drug Development

The pyridine-thiazole hybrid is not merely a structural spacer; it actively participates in target binding. Recent oncological studies highlight that derivatives of this scaffold exhibit high antiproliferative activity, acting as potential anticancer agents by inducing genetic instability and inhibiting targets such as PARP1[2]. Furthermore, the thiazole nucleus is recognized as a potent bioactive scaffold for overcoming drug-resistant antimicrobial and anti-inflammatory targets[3].

Mechanistically, the scaffold offers a tripartite interaction model:

-

Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor, improving aqueous solubility and interacting with kinase hinge regions.

-

Thiazole Core: Provides a rigid, planar, and lipophilic surface ideal for

stacking within hydrophobic binding pockets[2]. -

Acetic Acid Tail: Serves as the synthetic handle, readily converted into amides or esters to fine-tune the molecule's pharmacokinetic profile.

Caption: Pharmacophore model of the pyridine-thiazole scaffold in target binding.

Experimental Workflows: HATU-Mediated Amide Coupling

To integrate (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid into a larger drug candidate, amide coupling is the standard methodology. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior coupling efficiency with sterically hindered or electron-deficient amines[4].

The Causality of Reagent Selection

-

Why HATU? HATU rapidly activates carboxylic acids. The high coupling efficiency is driven by a neighboring group effect from the pyridine nitrogen atom in the HOAt leaving group. This nitrogen stabilizes the incoming amine nucleophile through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction and minimizing racemization[4][5].

-

Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to form the reactive carboxylate anion without competing with the target amine for nucleophilic attack on the active ester[4].

Step-by-Step Protocol (Self-Validating System)

-

Preparation & Solvation: Dissolve 1.0 equivalent (eq) of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Causality: Anhydrous conditions are critical. Ambient moisture will competitively attack the highly electrophilic OAt-active ester intermediate, hydrolyzing it back to the starting material[4].

-

-

Deprotonation: Add 3.0 eq of DIPEA to the stirring solution.

-

Causality: The excess base ensures complete deprotonation of the acid, neutralizes any hydrochloride salts present on the incoming amine, and maintains the basic environment required for activation[4].

-

-

Activation: Add 1.2 eq of HATU. Stir the mixture at room temperature for 15–30 minutes.

-

Validation Check: Extract a 1 µL aliquot, quench in methanol, and run an LC-MS. The disappearance of the 221.25[M+H]⁺ peak and the appearance of the HOAt-ester intermediate confirms successful activation.

-

-

Nucleophilic Attack: Add 1.2 eq of the target primary or secondary amine. Stir at room temperature for 2 to 12 hours depending on the steric bulk of the amine.

-

Reaction Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). The primary byproducts (tetramethylurea and HOAt) are highly polar and will largely partition into the aqueous layer or can be removed via standard silica gel chromatography[4].

Caption: Step-by-step mechanistic workflow for HATU-mediated amide coupling.

References

[5] Title: HATU (Mechanism of N-acylation) Source: Wikipedia URL:[Link]

[2] Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents Source: Molecules (MDPI) URL: [Link]

[3] Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: ACS Omega URL:[Link]

Sources

Methodological & Application

Synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid via Hantzsch reaction

Application Note & Protocol

Topic: High-Fidelity Synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid via Hantzsch Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyridinyl-Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its ability to act as a bioisostere for other aromatic rings and its diverse chemical reactivity make it a cornerstone in drug design. When functionalized with a pyridine moiety, the resulting pyridinyl-thiazole framework exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The Hantzsch thiazole synthesis, a classic condensation reaction first reported in 1887, remains one of the most robust and versatile methods for constructing the thiazole ring.[3] It typically involves the cyclization of an α-haloketone with a thioamide, offering high yields and operational simplicity.[4]

This document provides a comprehensive, field-tested protocol for the synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a high degree of scientific rationale. The protocol is presented in two main stages: the initial Hantzsch cyclization to form the ethyl ester intermediate, followed by saponification to yield the target carboxylic acid.

Reaction Principle and Mechanism

The synthesis is founded on the Hantzsch reaction, which constructs the thiazole ring from two key building blocks: a thioamide and an α-haloketone.[3][5] In this specific application, isonicotinamide (pyridine-4-carbothioamide) provides the pyridine-containing fragment, and ethyl 4-chloroacetoacetate serves as the α-haloketone, which builds the thiazole backbone and incorporates the acetic acid precursor.

The mechanism proceeds through three critical steps:

-

Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the ethyl 4-chloroacetoacetate in a classic SN2 reaction.[1]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered hydroxythiazoline ring intermediate.[1][4]

-

Dehydration: This intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring.[1][6]

Experimental Design and Protocols

This synthesis is designed as a two-step process. First, the Hantzsch reaction yields the stable ethyl ester of the target molecule. Second, a standard saponification reaction hydrolyzes the ester to the final carboxylic acid. This approach is often preferable as the ester is typically easier to purify by precipitation and washing than the final acid.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Moles (mmol) |

| Isonicotinamide | C₆H₆N₂S | 138.19 | 1.0 | 5.00 g | 36.18 |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 1.05 | 6.25 g (5.3 mL) | 38.00 |

| Ethanol (Solvent) | C₂H₅OH | - | - | 100 mL | - |

| Sodium Bicarbonate (aq) | NaHCO₃ | - | - | ~50 mL (5% w/v) | - |

| Sodium Hydroxide | NaOH | 40.00 | 3.0 | 4.34 g | 108.54 |

| Hydrochloric Acid (conc) | HCl | - | - | As needed | - |

Workflow Visualization

Protocol 1: Synthesis of Ethyl (2-Pyridin-4-yl-thiazol-4-yl)acetate

Objective: To synthesize the ethyl ester intermediate via Hantzsch condensation.

Materials and Reagents:

-

Isonicotinamide (Pyridine-4-carbothioamide)

-

Ethyl 4-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle

-

Buchner funnel and vacuum flask

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinamide (5.00 g, 36.18 mmol). Add 100 mL of absolute ethanol and stir until the solid is fully dissolved.

-

Reagent Addition: Add ethyl 4-chloroacetoacetate (6.25 g, 38.00 mmol) to the solution. Causality Note: A slight excess of the α-haloketone ensures complete consumption of the more valuable thioamide.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.[7]

-

In-Process Validation (TLC): Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The reaction is complete when the starting material spots have disappeared and a new, single product spot is observed.

-

Isolation and Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.[1][4] Causality Note: This step neutralizes the hydrochloric acid byproduct generated during the reaction, causing the free base form of the product to precipitate out of the aqueous ethanol solution.

-

Product Collection: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The resulting off-white to yellow solid is ethyl (2-pyridin-4-yl-thiazol-4-yl)acetate, which is typically of sufficient purity for the next step.

Protocol 2: Saponification to (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Materials and Reagents:

-

Ethyl (2-pyridin-4-yl-thiazol-4-yl)acetate (from Protocol 1)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: Suspend the entire batch of crude ester from the previous step in a mixture of 50 mL ethanol and 50 mL deionized water in a 250 mL round-bottom flask.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (4.34 g, 108.54 mmol) in 20 mL of water and add this solution to the ester suspension. Causality Note: A significant excess of NaOH is used to ensure the complete and irreversible hydrolysis of the ester to its sodium carboxylate salt.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux for 2 hours.[8] The suspension should become a clear solution as the reaction proceeds.

-

Work-up and Precipitation: Cool the reaction mixture to room temperature in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution. Monitor the pH closely. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5.[8] Causality Note: Protonation of the soluble sodium carboxylate salt renders the carboxylic acid insoluble in the aqueous medium, leading to its precipitation.

-

Product Collection: Age the suspension in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove all sodium chloride.

-

Drying and Purification: Dry the product in a vacuum oven at 60-70 °C. For enhanced purity, the final product can be recrystallized from ethanol.

Safety and Handling Precautions

-

α-Haloketones: Ethyl 4-chloroacetoacetate is a lachrymator and is corrosive. All handling must be performed in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Thioamides: Isonicotinamide can be harmful if ingested or inhaled. Avoid creating dust.

-

Acids and Bases: Concentrated HCl and solid NaOH are highly corrosive. Handle with extreme care and appropriate PPE.

-

Solvents: Ethanol is a flammable liquid. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield in Step 1 | 1. Incomplete reaction. 2. Product is soluble in the work-up solution. | 1. Extend reflux time and re-verify with TLC. 2. Ensure sufficient NaHCO₃ was added. If the product remains dissolved, try removing some ethanol under reduced pressure to induce precipitation. |

| Oily Product Instead of Solid | Impurities present, or product has a low melting point. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, proceed with an extractive workup and purify by column chromatography. |

| Incomplete Saponification (Step 2) | 1. Insufficient NaOH. 2. Insufficient reaction time. | 1. Ensure the correct molar equivalent of NaOH was used. 2. Extend the reflux time for another 1-2 hours and monitor by TLC. |

| Final Product is Gummy | Residual salts or impurities. | Ensure the filter cake is washed thoroughly with copious amounts of cold water. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is highly recommended. |

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid, a valuable building block for pharmaceutical research. By leveraging the classic Hantzsch thiazole synthesis and a standard saponification, this method is both reliable and scalable. The detailed procedural notes, mechanistic insights, and troubleshooting guide are designed to empower researchers to successfully synthesize this and related compounds with a high degree of confidence and chemical understanding.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole. BenchChem.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

-

Boufelgha, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2939. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. BenchChem.

-